molecular formula C23H24N6O2 B2933740 (E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799839-33-1

(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2933740
CAS RN: 799839-33-1
M. Wt: 416.485
InChI Key: TYVQKFDBSCKBSF-VULFUBBASA-N
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Description

This compound is a derivative of pyrrolo[2,3-b]quinoxaline, which is a type of heterocyclic compound. Heterocycles are widely studied in medicinal chemistry due to their diverse biological activities . The presence of an amide group (-CONH2) and a methoxypropyl group (-OCH2CH2CH2-) could potentially influence its solubility and reactivity.


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinoxaline derivatives are known to undergo various reactions such as alkylation, acylation, and halogenation .

Scientific Research Applications

Sustainable Synthesis of Quinolines and Pyrimidines

This compound is used in the sustainable synthesis of quinolines and pyrimidines. The process involves dehydrogenation and condensation steps, releasing hydrogen and water. A manganese PNP pincer complex catalyzes this environmentally friendly synthesis, producing a variety of quinolines and pyrimidines with high atom efficiency (Mastalir et al., 2016).

Application in Polyamide Synthesis

The compound is utilized in the synthesis of new polyamides containing a quinoxaline moiety. These polyamides are synthesized using various diacids and demonstrate excellent solubility and thermal stability, making them suitable for a range of applications (Patil et al., 2011).

In Asymmetric Hydrogenation Catalysts

Quinoxaline derivatives are used in the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands are valuable for preparing chiral pharmaceutical ingredients (Imamoto et al., 2012).

As Inhibitors in Pharmaceutical Research

Quinoxaline carboxamides have been explored as selective inhibitors in pharmaceutical research, particularly targeting ataxia telangiectasia mutated (ATM) kinase. These inhibitors are significant in developing treatments for diseases that require ATM inhibition (Degorce et al., 2016).

In Synthesis of Cytotoxic Compounds

The compound is instrumental in synthesizing various cytotoxic derivatives, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising results in in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Role in Synthesis of Novel Compounds

It plays a role in the synthesis of novel compounds with potential applications in various fields, including pharmacology and materials science. For instance, its derivatives have been used to create new polymorphic compounds with strong diuretic properties, which could be useful as hypertension remedies (Shishkina et al., 2018).

Mechanism of Action

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

2-amino-N-(3-methoxypropyl)-1-[(E)-(4-methylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2/c1-15-8-10-16(11-9-15)14-26-29-21(24)19(23(30)25-12-5-13-31-2)20-22(29)28-18-7-4-3-6-17(18)27-20/h3-4,6-11,14H,5,12-13,24H2,1-2H3,(H,25,30)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVQKFDBSCKBSF-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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